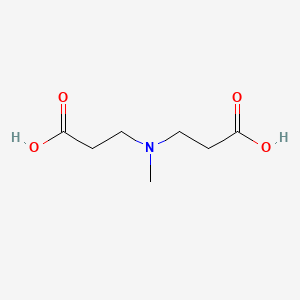

N-(2-Carboxyethyl)-N-methyl-β-Alanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-carboxyethyl)-N-methyl-beta-alanine" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. For instance, beta-N-Methylamino-L-alanine (BMAA) is a neuroactive compound that forms carbamate adducts under physiological conditions, which are relevant to its neurotoxicity and potential mimicry of neurotransmitters like glutamic acid . Additionally, the synthesis of beta-alanine betaine in the Plumbaginaceae family involves the N-methylation of beta-alanine, which is a process that could be related to the synthesis of N-methylated beta-alanine derivatives . Furthermore, the synthesis and cyclization reactions of various N-substituted beta-alanines to form pyrimidinediones and pyridones are explored, providing insight into the chemical behavior of beta-alanine derivatives .

Synthesis Analysis

The synthesis of related compounds involves several steps and intermediates. For example, beta-alanine betaine is synthesized from beta-alanine via N-methyl and N,N-dimethyl beta-alanines in the Plumbaginaceae family, with the involvement of N-methyltransferase (NMT) enzymes . In another study, the synthesis of pyrimidinediones and pyridones from N-substituted beta-alanines demonstrates the reactivity of these compounds with urea or potassium thiocyanate . These studies suggest that the synthesis of N-(2-carboxyethyl)-N-methyl-beta-alanine would likely involve similar N-methylation and functionalization reactions.

Molecular Structure Analysis

The molecular structure of beta-alanine derivatives is crucial for their biological activity and chemical reactivity. The 13C NMR monitoring of BMAA carbamate adducts provides information on the equilibrium between different adducts at physiological pH and temperature . The spectral data, including 1H-, 13C-NMR, and IR, from the synthesis of various N-substituted beta-alanines, offer insights into the structural characteristics of these compounds . These analyses are essential for understanding the molecular structure of N-(2-carboxyethyl)-N-methyl-beta-alanine and its potential analogs.

Chemical Reactions Analysis

The chemical reactions of beta-alanine derivatives are diverse and can lead to various products. BMAA reacts with dissolved carbon dioxide to form carbamate compounds, which are reversible reactions . The synthesis of beta-alanine betaine involves the stepwise N-methylation of beta-alanine . Additionally, the cyclization reactions of N-substituted beta-alanines with urea or potassium thiocyanate to form pyrimidinediones and pyridones demonstrate the versatility of these compounds in chemical transformations . These reactions provide a framework for understanding the potential chemical behavior of N-(2-carboxyethyl)-N-methyl-beta-alanine.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-alanine derivatives are influenced by their molecular structure and the functional groups present. The carbamate equilibria of BMAA under physiological conditions indicate the importance of pH, temperature, and bicarbonate concentration in determining the physical state of these compounds . The NMT activities characterized in the synthesis of beta-alanine betaine show that these enzymes have a pH optimum and are affected by inhibitors like S-adenosyl-L-homocysteine . The spectral data from the synthesis of N-substituted beta-alanines provide valuable information about the physical and chemical properties of these compounds . These properties would be relevant to the analysis of N-(2-carboxyethyl)-N-methyl-beta-alanine as well.

Wissenschaftliche Forschungsanwendungen

- β-Alanin enthält eine Aminogruppe und mehrere Hydroxylgruppen, die mit freien Radikalen reagieren können und eine Radikalfänger-Aktivität aufweisen . Seine antioxidativen Eigenschaften machen es relevant für die Forschung in den Bereichen oxidativer Stress, Alterung und verwandten Gesundheitszuständen.

- β-Alanin wirkt als Chelatbildner und bildet Komplexe mit verschiedenen Schwermetallionen, darunter Zn(II), Cd(II), Pb(II) und Ni(II) . Diese Eigenschaft ist wertvoll in der Umweltbehebung, Metallextraktion und analytischen Chemie.

- Forscher haben Hydrogele auf Basis von N-(2-Carboxyethyl)-Chitosan (einem Derivat von Chitosan) in Gegenwart von Vanillin untersucht . Diese Hydrogele weisen gute mechanische Eigenschaften und geringe Zytotoxizität auf, was sie für die Arzneimittelverabreichung und die Gewebezüchtung geeignet macht.

- β-Alanin-Derivate wurden bei der grünen Synthese von metallischen Nanopartikeln verwendet . Diese Nanopartikel finden Anwendungen in der Katalyse, Arzneimittelverabreichung und Bildgebung.

- Chitosan-Derivate, einschließlich N-(2-Carboxyethyl)-Chitosan, dienen als Träger für Biokatalysatoren . Diese Materialien verbessern die Enzymstabilität und -aktivität, wodurch Anwendungen in der Biotechnologie und Bioverarbeitung ermöglicht werden.

- Unter Ausnutzung der technologischen Eigenschaften von Chitosan haben Forscher verschiedene Arzneimittelverabreichungssysteme entwickelt . Dazu gehören Nanopartikel, Mikropartikel und Hydrogele für die kontrollierte Freisetzung und die gezielte Therapie.

Antioxidative Eigenschaften

Metallkomplexierung

Bioabbaubare Hydrogele

Grüne Synthese von Nanopartikeln

Biokatalysator-Träger

Arzneimittelverabreichungssysteme

Wirkmechanismus

Mode of Action

It is known that the compound is a derivative of glycine , which suggests that it may interact with its targets in a similar manner to glycine

Biochemical Pathways

It is possible that the compound may influence pathways related to glycine metabolism, given its structural similarity to glycine . The downstream effects of these potential interactions remain to be determined.

Eigenschaften

IUPAC Name |

3-[2-carboxyethyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-8(4-2-6(9)10)5-3-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKIOGNAKWLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)

![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)

![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone](/img/structure/B2500641.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)

![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)

![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)